Cas no 50350-45-3 (N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine)

N-Ethyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with an ethylamino group at the 2-position and a methyl group at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's thiadiazole scaffold is known for its bioactivity, often serving as a key pharmacophore in drug discovery. Its ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability. The amine functionality offers a site for further derivatization, making it a versatile intermediate in synthetic chemistry. Its stability and well-defined structure facilitate precise modifications for targeted research applications.
N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine structure
50350-45-3 structure
Product Name:N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine
CAS No:50350-45-3
MF:C5H9N3S
MW:143.210058927536
CID:933608
PubChem ID:12999910
Update Time:2025-11-02

N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine, N-ethyl-5-methyl-
    • N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine, N-ethyl-5-methyl-
    • Inchi: 1S/C5H9N3S/c1-3-6-5-8-7-4(2)9-5/h3H2,1-2H3,(H,6,8)
    • InChI Key: UDPALUGGJSBVNW-UHFFFAOYSA-N
    • SMILES: S1C(C)=NN=C1NCC

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Additional information on N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine

N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS No. 50350-45-3): A Comprehensive Overview

N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS No. 50350-45-3) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound belongs to the 1,3,4-thiadiazole family, which is known for its diverse biological activities and industrial uses. The presence of both ethyl and methyl substituents on the thiadiazole ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.

The molecular formula of N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine is C5H9N3S, with a molecular weight of 143.21 g/mol. Its structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its stability and versatility. Researchers have explored its potential in pharmaceuticals, agrochemicals, and material science, making it a compound of interest in multiple industries.

One of the key reasons for the growing interest in N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine is its role as a building block in drug discovery. The 1,3,4-thiadiazole scaffold is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted its potential in developing new therapeutic agents, particularly in the fight against antibiotic-resistant bacteria, a pressing global health concern. This aligns with current trends in pharmaceutical research, where novel heterocyclic compounds are being investigated to address emerging medical challenges.

In the agrochemical sector, N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine has shown promise as a precursor for developing new pesticides and herbicides. With the increasing demand for sustainable agricultural practices, researchers are focusing on compounds that offer high efficacy with minimal environmental impact. The unique properties of this compound make it a candidate for next-generation agrochemicals that meet these criteria.

From a material science perspective, N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine has been investigated for its potential in creating advanced polymers and coatings. Its ability to form stable complexes with metals and other organic molecules opens up possibilities for developing new materials with enhanced durability and performance. This is particularly relevant in industries such as electronics, automotive, and aerospace, where high-performance materials are in constant demand.

The synthesis of N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of hydrazine derivatives with carbon disulfide or thiocarbazides, followed by alkylation. Researchers have optimized these processes to improve yield and purity, making the compound more accessible for various applications. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes, reducing the environmental footprint of its production.

Market trends indicate a steady increase in the demand for 1,3,4-thiadiazole derivatives, including N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine. The pharmaceutical and agrochemical industries are the primary drivers of this growth, with expanding research budgets and a focus on innovation. Additionally, the compound's potential in niche applications, such as corrosion inhibitors and specialty chemicals, is expected to contribute to its market expansion.

Safety and handling of N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine are critical considerations for researchers and industrial users. While it is not classified as a hazardous substance under standard regulations, proper laboratory practices should be followed to ensure safe handling. Material Safety Data Sheets (MSDS) provide detailed guidelines on storage, handling, and disposal, which are essential for maintaining a safe working environment.

Looking ahead, the future of N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine appears promising, with ongoing research uncovering new applications and improving synthesis methods. Its versatility and potential across multiple industries make it a compound worth watching in the coming years. As scientific understanding deepens and technological advancements continue, we can expect to see even more innovative uses for this fascinating molecule.

In conclusion, N-ethyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS No. 50350-45-3) is a versatile and valuable compound with a wide range of applications. Its unique chemical structure and properties make it a key player in pharmaceuticals, agrochemicals, and material science. As research progresses and market demand grows, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in science and industry today.

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